molecular formula C12H13NO2 B15275739 2-[(Pent-1-yn-3-yl)amino]benzoic acid

2-[(Pent-1-yn-3-yl)amino]benzoic acid

Cat. No.: B15275739
M. Wt: 203.24 g/mol
InChI Key: ZSZWYEFTHBPDKZ-UHFFFAOYSA-N
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Description

2-[(Pent-1-yn-3-yl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid, where the amino group is substituted with a pent-1-yn-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-1-yn-3-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with pent-1-yne. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include:

    Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.

    Catalysts: Common catalysts include palladium or copper-based catalysts.

    Solvents: Organic solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-1-yn-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2-[(Pent-1-yn-3-yl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(Pent-3-yn-1-yl)amino]benzoic acid: A similar compound with a different position of the alkyne group.

    2-Aminobenzoic acid: The parent compound without the pent-1-yn-3-yl substitution.

    4-Aminobenzoic acid: Another isomer with the amino group in a different position.

Uniqueness

2-[(Pent-1-yn-3-yl)amino]benzoic acid is unique due to the presence of the pent-1-yn-3-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(pent-1-yn-3-ylamino)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-3-9(4-2)13-11-8-6-5-7-10(11)12(14)15/h1,5-9,13H,4H2,2H3,(H,14,15)

InChI Key

ZSZWYEFTHBPDKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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